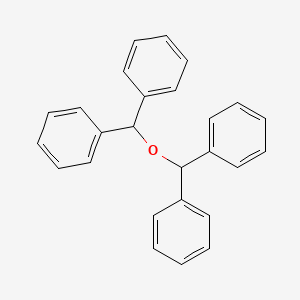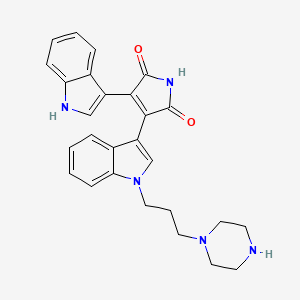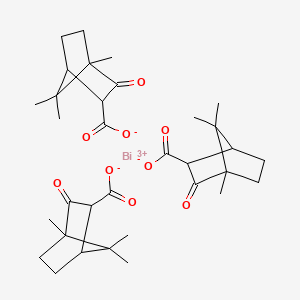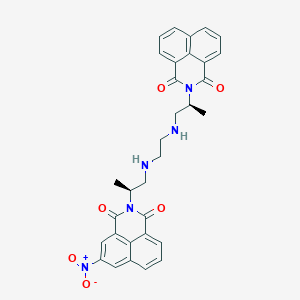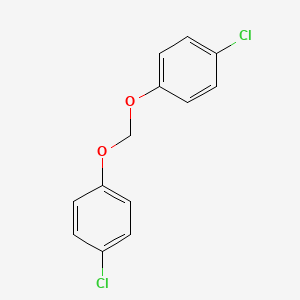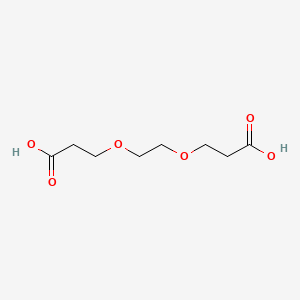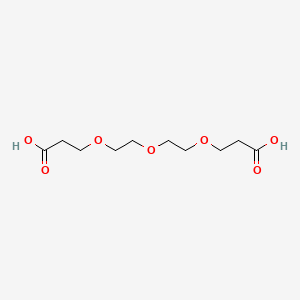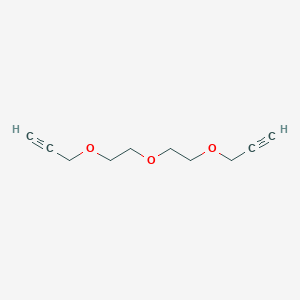
Diethylene Glycol Bis(2-propynyl) Ether
Overview
Description
Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional polyethylene glycol linker with two propargyl groups. It is commonly used in click chemistry due to its ability to form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed reactions. The compound has a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol.
Mechanism of Action
Target of Action
Diethylene Glycol Bis(2-propynyl) Ether, also known as 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne, is a homobifunctional PEG linker with two propargyl groups . The primary targets of this compound are azide-bearing compounds or biomolecules .
Mode of Action
The propargyl groups of this compound form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This interaction allows the compound to bind to its targets and induce changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8°C and it should be kept away from light, air, and heat . These conditions can affect the compound’s stability and, consequently, its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylene Glycol Bis(2-propynyl) Ether can be synthesized through the reaction of diethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethylene Glycol Bis(2-propynyl) Ether primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages.
Common Reagents and Conditions
Reagents: Azide-bearing compounds, copper(I) catalysts, and reducing agents like sodium ascorbate.
Conditions: The reaction typically occurs at room temperature in aqueous or organic solvents.
Major Products
The major products of these reactions are triazole-linked compounds, which are highly stable and useful in various applications, including bioconjugation and material science.
Scientific Research Applications
Diethylene Glycol Bis(2-propynyl) Ether is widely used in scientific research due to its versatility in click chemistry. Some of its applications include:
Chemistry: Synthesis of complex molecules and polymers.
Biology: Bioconjugation of proteins, nucleic acids, and other biomolecules.
Medicine: Development of drug delivery systems and diagnostic tools.
Industry: Production of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
Diethylene Glycol Dimethyl Ether: Used as a solvent with a high boiling point.
Bis(2-methoxyethyl) Ether: Another glycol ether with similar properties but different applications.
Uniqueness
Diethylene Glycol Bis(2-propynyl) Ether is unique due to its dual propargyl groups, which enable it to participate in click chemistry reactions efficiently. This makes it particularly valuable in applications requiring stable triazole linkages.
Properties
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBDEOGKNZIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


